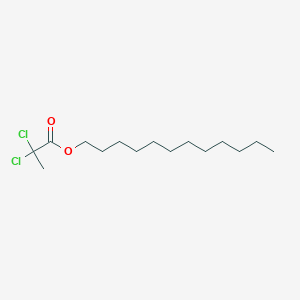

Dodecyl 2,2-dichloropropanoate

Description

Contextualization within Halogenated Organic Esters

Halogenated organic esters are a broad class of compounds characterized by an ester functional group and one or more halogen atoms attached to the carbon skeleton. These compounds are significant in both synthetic and environmental chemistry. The presence of halogen atoms, such as chlorine, dramatically influences the physicochemical properties of the ester, including its polarity, reactivity, and biological activity, compared to its non-halogenated counterparts. cymitquimica.comnoaa.gov

Dodecyl 2,2-dichloropropanoate is an ester formed from a long-chain fatty alcohol (dodecanol) and a dichlorinated carboxylic acid (2,2-dichloropropanoic acid). chemsrc.com The dodecyl chain, a 12-carbon alkyl group, imparts significant hydrophobicity, making the molecule lipid-soluble. libretexts.org Conversely, the dichloropropanoate moiety introduces polarity and specific chemical reactivity due to the electron-withdrawing nature of the two chlorine atoms on the alpha-carbon. cymitquimica.com This dual character—a long hydrophobic tail and a reactive, polar headgroup—is a hallmark of many functionalized long-chain esters. nih.gov

The synthesis of such esters can typically be achieved through standard esterification methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid (2,2-dichloropropanoic acid) with the alcohol (dodecanol) in the presence of an acid catalyst, such as concentrated sulfuric acid. libretexts.orgolabs.edu.in The reaction is reversible and often requires heating and removal of water to drive it to completion. libretexts.org Another method involves the reaction of an alcohol with a more reactive form of the carboxylic acid, like an acyl chloride (e.g., 2,2-dichloropropionyl chloride), which provides a more vigorous and often irreversible reaction at room temperature. libretexts.org

The physical properties of this compound are not extensively documented in dedicated studies. However, based on the properties of similar long-chain alkyl esters, it can be inferred that it is likely a liquid or a low-melting waxy solid at room temperature, with a high boiling point and low solubility in water. libretexts.orgcir-safety.org The properties are largely dictated by the long alkyl chain. nih.gov

Inferred Physicochemical Properties of this compound

| Property | Inferred Value/Characteristic | Basis of Inference |

| CAS Number | 89876-42-6 | chemsrc.com |

| Molecular Formula | C₁₅H₂₈Cl₂O₂ | Calculated from structure |

| Appearance | Colorless to pale yellow liquid or waxy solid | General property of long-chain esters. libretexts.orgcir-safety.org |

| Solubility in Water | Low | Long hydrophobic dodecyl chain and general insolubility of long-chain esters. libretexts.org |

| Boiling Point | High | Characteristic of long-chain esters with high molecular weight. libretexts.org |

| Reactivity | Susceptible to hydrolysis | The ester linkage can be cleaved under acidic or basic conditions. nih.govacs.org |

Interdisciplinary Significance in Contemporary Chemical Science

The interdisciplinary significance of this compound can be inferred from the applications and research areas of its constituent parts and related molecules. Halogenated organic compounds are ubiquitous in materials science, environmental science, and pharmacology. libretexts.orgmdpi.com

In environmental science , halogenated compounds are of great interest due to their persistence and potential as pollutants. mdpi.com The parent acid, 2,2-dichloropropionic acid, is the active component of the herbicide Dalapon, which was used to control grasses. wikipedia.orgresearchgate.net Consequently, esters like this compound could be studied as potential pro-herbicides, which release the active acidic component upon hydrolysis, or as environmental transformation products of Dalapon in the presence of fatty alcohols. The study of their biodegradation by microorganisms is a significant research area, as bacteria have been isolated that can utilize 2,2-dichloropropionate as a carbon source through the action of dehalogenase enzymes. researchgate.net

In synthetic organic chemistry , halogenated esters serve as versatile intermediates. The chlorine atoms on the α-carbon of the propanoate moiety can be subjected to nucleophilic substitution reactions, allowing for the synthesis of a variety of other functionalized esters. smolecule.com

In materials science and formulation , long-chain esters are widely used as plasticizers, lubricants, and components of cosmetic formulations. cir-safety.org While this compound itself is not a common ingredient, related long-chain esters are valued for their emollient and hydrophobic properties. cir-safety.org The study of related compounds, such as dodecyl 2-(N,N-dimethylamino)propionate, has shown their potential as transdermal penetration enhancers in pharmaceutical formulations, a role that relies on the molecule's ability to interact with and traverse the lipid barriers of the skin.

Evolution of Research Trajectories for Dichloropropanoate Structures

The research trajectory for dichloropropanoate structures has evolved significantly over the decades, moving from agricultural applications to detailed mechanistic and environmental studies.

Initially, the primary focus was on the herbicidal activity of 2,2-dichloropropionic acid (Dalapon). wikipedia.org Research in this area concentrated on its efficacy in controlling perennial grasses and its mode of action, which involves inhibiting enzymes that process pyruvate. wikipedia.org

Subsequently, as environmental awareness grew, the focus shifted to the environmental fate and toxicology of Dalapon and related compounds. This led to studies on its persistence in soil and water, its potential to form disinfection by-products during water treatment, and its biodegradation pathways. researchgate.net Research into microbial dehalogenases, the enzymes responsible for breaking the carbon-halogen bond, became a prominent field. researchgate.net These studies are crucial for developing bioremediation strategies for sites contaminated with halogenated pesticides.

In the realm of physical organic chemistry , 2,2-dichloropropanoate esters have been used as model compounds to study reaction mechanisms. For instance, the hydrolysis of esters like p-methoxyphenyl 2,2-dichloropropanoate has been investigated to understand solvent effects and the role of hydrophobicity in chemical kinetics. noaa.govnih.govacs.org These studies provide fundamental insights into how the structure of a molecule and its surrounding environment govern its reactivity. acs.org The presence of the two chlorine atoms provides a unique electronic environment at the reaction center, making these esters interesting substrates for mechanistic investigations. cymitquimica.com

More recently, the development of advanced analytical techniques has enabled the detection and identification of a wide array of halogenated organic compounds in environmental and biological samples, many of which were previously unknown. This has opened up new avenues for discovering novel dichloropropanoate structures and understanding their distribution and impact.

Structure

2D Structure

3D Structure

Properties

CAS No. |

89876-42-6 |

|---|---|

Molecular Formula |

C15H28Cl2O2 |

Molecular Weight |

311.3 g/mol |

IUPAC Name |

dodecyl 2,2-dichloropropanoate |

InChI |

InChI=1S/C15H28Cl2O2/c1-3-4-5-6-7-8-9-10-11-12-13-19-14(18)15(2,16)17/h3-13H2,1-2H3 |

InChI Key |

JYAKYQUCMNTCPZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C(C)(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Kinetics for Dodecyl 2,2 Dichloropropanoate Derivatives

Esterification Pathways for Dodecyl 2,2-dichloropropanoate

Esterification, the process of forming an ester, is the most direct and common method for synthesizing this compound. This can be accomplished through direct esterification or transesterification processes, often facilitated by a catalyst.

Direct esterification, also known as Fischer esterification, involves the reaction of a carboxylic acid (2,2-dichloropropanoic acid) with an alcohol (dodecanol) in the presence of an acid catalyst. masterorganicchemistry.com This equilibrium reaction typically requires the removal of water to drive the reaction towards the formation of the ester product. masterorganicchemistry.com The general reaction is as follows:

CH₃CCl₂COOH + CH₃(CH₂)₁₁OH ⇌ CH₃CCl₂COO(CH₂)₁₁CH₃ + H₂O

The reaction is typically carried out by heating the carboxylic acid and an excess of the alcohol with a catalyst. masterorganicchemistry.com The use of dodecanol (B89629) as a solvent is generally not feasible due to its high boiling point and cost, so a non-reactive solvent that forms an azeotrope with water, such as toluene (B28343) or benzene, may be employed to facilitate water removal.

Table 1: Typical Reaction Conditions for Direct Esterification

| Parameter | Condition |

| Reactants | 2,2-dichloropropanoic acid, Dodecanol |

| Catalyst | Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (TsOH) |

| Solvent | Toluene, Benzene (for azeotropic water removal) |

| Temperature | Reflux temperature of the solvent |

| Reaction Time | Several hours, monitored by water collection |

The kinetics of this reaction are influenced by the concentration of the reactants and the catalyst, as well as the temperature. The protonation of the carbonyl oxygen of the carboxylic acid by the catalyst increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com

Transesterification is an alternative pathway where an existing ester is reacted with an alcohol in the presence of a catalyst to produce a different ester. For the synthesis of this compound, a methyl or ethyl ester of 2,2-dichloropropanoic acid could be reacted with dodecanol. This process is also an equilibrium reaction, and the equilibrium is typically shifted by removing the lower-boiling alcohol byproduct (e.g., methanol (B129727) or ethanol).

A method for producing dodecyl 2-(N,N-dimethylamino)propionate (DDAIP) involves the transesterification of ethyl 2-(N,N-dimethylamino)propionate with 1-dodecanol (B7769020) in the presence of a basic transesterification catalyst. google.com This suggests that a similar approach could be viable for this compound.

Table 2: Transesterification Reaction Parameters

| Parameter | Condition |

| Reactants | Methyl 2,2-dichloropropanoate, Dodecanol |

| Catalyst | Sodium methoxide (B1231860), Potassium methoxide |

| Temperature | Elevated temperatures to facilitate the reaction and removal of methanol |

| Byproduct Removal | Distillation of the lower-boiling alcohol (methanol) |

Basic catalysts such as alkali metal alkoxides are often preferred for transesterification. google.com The reaction mechanism involves the nucleophilic attack of the dodecanol-derived alkoxide on the carbonyl carbon of the starting ester.

The choice of catalyst is crucial for both direct esterification and transesterification reactions. Catalysts increase the reaction rate by providing an alternative reaction pathway with a lower activation energy.

For direct esterification, strong Brønsted acids like sulfuric acid and p-toluenesulfonic acid are commonly used. masterorganicchemistry.com Heterogeneous catalysts, such as sulfonic acid-functionalized resins (e.g., Amberlyst 15), are also effective and offer the advantage of easier separation from the reaction mixture. researchgate.net Other metal-based catalysts, including those containing titanium, zirconium, or zinc, can also be employed. google.comresearchgate.net For instance, zirconium oxychloride supported on mesoporous silica (B1680970) has shown efficiency in the esterification of long-chain carboxylic acids and alcohols. researchgate.net

In transesterification, basic catalysts are generally more effective than acidic ones. google.com Sodium methoxide and potassium methoxide are common choices. google.com These catalysts generate the alkoxide nucleophile required for the reaction. Other potential basic catalysts include n-butyl lithium and potassium cyanide. google.com

Table 3: Comparison of Catalytic Systems

| Catalyst Type | Examples | Applicable Process | Advantages |

| Homogeneous Acid | H₂SO₄, TsOH | Direct Esterification | High activity |

| Heterogeneous Acid | Amberlyst 15, Sulfated Zirconia | Direct Esterification | Ease of separation and reuse |

| Homogeneous Base | NaOCH₃, KOCH₃ | Transesterification | High activity for transesterification |

| Organocatalysts | Diphenylammonium triflate | Direct Esterification | Mild reaction conditions |

Exploration of Alternative Synthetic Routes for Dichloropropanoate Esters

Beyond direct esterification and transesterification, other synthetic strategies can be employed for the preparation of dichloropropanoate esters, including this compound.

The synthesis of various salts and esters of 2,2-dichloropropionic acid provides insight into potential synthetic routes. For example, the sodium salt of 2,2-dichloropropionic acid can be prepared by reacting the acid with sodium carbonate in a chlorinated hydrocarbon solvent. google.com This salt could potentially be reacted with an alkyl halide, such as dodecyl bromide, in a nucleophilic substitution reaction to form the ester, although this is a less common route for ester synthesis.

The synthesis of methyl 2,2-dichloropropanoate is documented, and this compound can serve as a precursor for transesterification. chemsrc.com

A highly effective method for ester synthesis involves the conversion of the carboxylic acid to a more reactive acyl halide, typically an acyl chloride. 2,2-dichloropropanoic acid can be reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form 2,2-dichloropropanoyl chloride. echemi.com A catalytic amount of N,N-dimethylformamide (DMF) is often used to facilitate this conversion. echemi.com

CH₃CCl₂COOH + SOCl₂ → CH₃CCl₂COCl + SO₂ + HCl

The resulting acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with dodecanol to form this compound. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. echemi.com

CH₃CCl₂COCl + CH₃(CH₂)₁₁OH + Base → CH₃CCl₂COO(CH₂)₁₁CH₃ + Base·HCl

This method is often preferred for sterically hindered alcohols or when the carboxylic acid is sensitive to the high temperatures and strong acidic conditions of Fischer esterification. The reaction proceeds rapidly and is generally high-yielding.

Table 4: Synthesis via Acyl Halide

| Step | Reagents and Conditions |

| 1. Acyl Chloride Formation | 2,2-dichloropropanoic acid, Thionyl chloride (SOCl₂), catalytic DMF |

| 2. Esterification | 2,2-dichloropropanoyl chloride, Dodecanol, Pyridine or Triethylamine, aprotic solvent (e.g., dichloromethane, diethyl ether) |

Reaction Kinetics and Mechanistic Investigations in this compound Formation

The formation of this compound, an ester derived from the reaction of dodecanol and 2,2-dichloropropanoic acid, is governed by the principles of reaction kinetics and mechanistic pathways typical of Fischer esterification. This section delves into the specifics of these aspects, focusing on the determination of rate constants and the analysis of the reaction's transition state. Due to the limited availability of direct experimental data for this specific compound, the discussion will draw upon established principles and data from analogous esterification reactions involving long-chain alcohols and sterically hindered carboxylic acids.

Rate Constant Determinations for Synthetic Reactions

The synthesis of this compound is an equilibrium-controlled process, and its rate is influenced by factors such as temperature, catalyst concentration, and the molar ratio of reactants. The reaction kinetics can be described by a second-order rate law, where the rate is proportional to the concentrations of both the alcohol and the carboxylic acid.

The rate of reaction is significantly influenced by both steric and electronic effects. The presence of two chlorine atoms on the α-carbon of the propanoic acid moiety introduces significant steric hindrance, which can decrease the reaction rate compared to less substituted acids. rsc.org Similarly, the long alkyl chain of dodecanol can also affect the reaction kinetics. Studies on the esterification of various carboxylic acids with long-chain alcohols have shown that the reaction rate tends to decrease with increasing chain length of the alcohol, although this effect is generally less pronounced than the steric hindrance at the acid's reactive center. researchgate.net

The determination of the rate constant (k) for the esterification reaction is typically carried out under pseudo-first-order conditions, often by using a large excess of the alcohol. The progress of the reaction can be monitored by techniques such as titration of the remaining carboxylic acid or chromatographic analysis of the ester product over time.

Below is a representative data table illustrating the hypothetical effect of temperature on the rate constant for the formation of this compound, based on typical values observed for the esterification of long-chain alcohols. ucr.ac.cr

Interactive Data Table: Hypothetical Rate Constants for the Formation of this compound at Various Temperatures

| Temperature (°C) | Rate Constant (k) (L mol⁻¹ s⁻¹) |

| 80 | 1.5 x 10⁻⁵ |

| 90 | 3.2 x 10⁻⁵ |

| 100 | 6.8 x 10⁻⁵ |

| 110 | 1.4 x 10⁻⁴ |

These values would be experimentally determined and are presented here for illustrative purposes to demonstrate the expected trend of an increasing rate constant with higher temperatures, consistent with the Arrhenius equation. The activation energy for such a reaction, which can be derived from the temperature dependence of the rate constant, is anticipated to be in a range reflective of the significant steric hindrance around the carbonyl group. For comparison, the activation energy for the esterification of palm fatty acids with isopropanol (B130326) has been estimated to be around 64 kJ/mol. ucr.ac.cr

Transition State Analysis in Esterification

The Fischer esterification mechanism proceeds through a series of protonation and nucleophilic attack steps, culminating in the formation of a tetrahedral intermediate. The transition state for the rate-determining step, which is typically the nucleophilic attack of the alcohol on the protonated carboxylic acid, is of particular interest in understanding the reaction's kinetics.

The structure of the transition state for the formation of this compound involves the approach of the hydroxyl group of dodecanol to the carbonyl carbon of the protonated 2,2-dichloropropanoic acid. This transition state is characterized by a partially formed C-O bond between the alcohol and the carboxylic acid and a partial positive charge distributed over the participating atoms.

Several factors influence the stability of this transition state and, consequently, the reaction rate:

Steric Hindrance: The two chlorine atoms and the ethyl group on the α-carbon of the carboxylic acid create a sterically crowded environment. This steric bulk raises the energy of the transition state, as it forces the incoming dodecanol to approach from a more restricted angle, leading to a slower reaction rate. rsc.org

Electronic Effects: The electron-withdrawing nature of the two chlorine atoms increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This electronic effect would tend to stabilize the transition state and increase the reaction rate, partially offsetting the steric hindrance. rsc.org

Solvent Effects: The choice of solvent can influence the stability of the charged transition state. Polar, aprotic solvents are generally favored as they can solvate the transition state without interfering with the reaction mechanism.

Below is a table summarizing the key characteristics of the proposed transition state for the esterification of dodecanol with 2,2-dichloropropanoic acid.

Interactive Data Table: Characteristics of the Proposed Transition State in the Formation of this compound

| Feature | Description | Implication for Reaction Rate |

| Geometry | Tetrahedral-like arrangement around the carbonyl carbon with elongated C-O bonds. | Steric crowding from the dichloromethyl group and the long dodecyl chain leads to a high-energy, constrained geometry. |

| Charge Distribution | Delocalized positive charge over the oxygen of the incoming alcohol and the carbonyl group. | The electron-withdrawing chlorine atoms help to stabilize the developing positive charge on the carbonyl carbon. |

| Key Bond Lengths | The forming C-O bond between the alcohol and the acid is longer than a typical single bond. The C=O bond of the carboxylic acid is also elongated. | Reflects the partial bond character in the transition state. |

| Vibrational Frequencies | An imaginary frequency corresponding to the reaction coordinate (the formation of the C-O bond). | Confirms the structure as a true transition state on the potential energy surface. |

Environmental Transformation Pathways and Biochemical Mechanisms of Dodecyl 2,2 Dichloropropanoate

Abiotic Degradation Mechanisms

Abiotic degradation encompasses the chemical transformation of a compound without the involvement of biological organisms. For Dodecyl 2,2-dichloropropanoate, the primary abiotic degradation pathways are expected to be hydrolysis and photolysis, which involve the breakdown of the ester linkage and the carbon-chlorine bonds.

Hydrolytic Transformations of this compound

Hydrolysis, the cleavage of chemical bonds by the addition of water, is a significant degradation pathway for esters in aquatic environments. libretexts.org The hydrolysis of this compound would yield dodecyl alcohol and 2,2-dichloropropanoic acid. This reaction can be influenced by several factors, including pH, the presence of other dissolved substances, and the formation of micelles.

The rate of ester hydrolysis is highly dependent on the pH of the surrounding medium. Both acid-catalyzed and base-catalyzed hydrolysis can occur. libretexts.org Generally, the rate of hydrolysis is slowest in the neutral pH range and increases under both acidic and alkaline conditions. researchgate.netnih.gov

For analogous long-chain esters, the hydrolysis rate constant (k) shows a clear dependence on pH. researchgate.net While specific kinetic data for this compound is unavailable, the following table, based on studies of other esters, illustrates the expected trend.

Table 1: Illustrative pH-Dependent Hydrolysis Rate Constants for a Generic Long-Chain Ester

| pH | Hydrolysis Rate Constant (k) (s⁻¹) | Half-life (t₁/₂) (days) |

|---|---|---|

| 4 | 1.0 x 10⁻⁸ | 802 |

| 7 | 1.0 x 10⁻¹⁰ | 80200 |

Note: This data is hypothetical and intended to illustrate the general trend of pH-dependent ester hydrolysis.

The presence of co-solutes and the nature of the solvent medium can significantly impact the rate of hydrolysis. For instance, increasing the organic co-solvent content in an aqueous solution, such as ethanol, generally decreases the rate of alkaline hydrolysis of esters. ias.ac.in This is attributed to changes in the dielectric constant of the medium and solvation of the transition state. ias.ac.in

Common co-solvents in environmental systems that could influence the hydrolysis of this compound include natural organic matter and other organic pollutants. The specific effects would depend on the nature and concentration of these co-solutes.

Due to its long dodecyl chain, this compound is expected to exhibit surfactant-like properties and form micelles above a certain concentration, known as the critical micelle concentration (CMC). The formation of micelles can have a profound effect on the rate of hydrolysis.

Cationic micelles have been shown to enhance the rate of hydrolysis of esters, while anionic micelles can inhibit it. researchgate.netnih.govacs.org This is because the micellar environment can concentrate the reactants and stabilize the transition state of the hydrolysis reaction. For alkaline hydrolysis, cationic micelles can attract the hydroxide (B78521) ions to the micellar surface, thereby increasing the effective concentration of the nucleophile near the ester group. researchgate.net Conversely, anionic micelles would repel hydroxide ions, leading to a decrease in the hydrolysis rate. nih.govacs.org

Photolytic Degradation Processes

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light. The susceptibility of a compound to photolysis depends on its ability to absorb light at environmentally relevant wavelengths. For this compound, both direct and indirect photolysis could be potential degradation pathways.

Direct photolysis would involve the absorption of photons by the molecule itself, leading to the cleavage of chemical bonds. The ester carbonyl group and the carbon-chlorine bonds are potential chromophores. Indirect photolysis involves the absorption of light by other substances in the environment, known as photosensitizers, which then generate reactive species like hydroxyl radicals that can degrade the compound. acs.org Studies on phthalate esters, which also contain an ester functional group, have shown that their photodegradation rates can increase with the length of the alkyl chain. researchgate.netfrontiersin.org

Biotic Degradation Mechanisms: Enzymatic Dehalogenation

Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms. For halogenated compounds like this compound, enzymatic dehalogenation is a key initial step in their biodegradation. nih.gov Following the initial hydrolysis of the ester bond, the resulting 2,2-dichloropropanoic acid can be acted upon by dehalogenase enzymes.

Dehalogenases are a class of enzymes that catalyze the cleavage of carbon-halogen bonds. researchgate.net The microbial degradation of haloalkanoates is a well-documented process. asm.org For 2,2-dichloropropanoic acid, a hydrolytic dehalogenase would replace the chlorine atoms with hydroxyl groups, ultimately leading to the formation of pyruvate, which can then enter central metabolic pathways. redalyc.org

Ester Hydrolysis: Lipases or esterases produced by microorganisms would first hydrolyze the ester bond, releasing dodecyl alcohol and 2,2-dichloropropanoic acid.

Dehalogenation: Dehalogenases would then act on the 2,2-dichloropropanoic acid to remove the chlorine atoms.

Metabolism: The resulting dehalogenated products and the dodecyl alcohol would be further metabolized by the microorganisms for energy and cell growth.

The efficiency of this process would depend on the presence of microbial communities with the appropriate enzymatic machinery and favorable environmental conditions. mdpi.com

Microbial Communities and Species Involved in 2,2-dichloropropanoate Degradation

A variety of microorganisms have been identified that can utilize 2,2-dichloropropanoate as a sole source of carbon and energy, highlighting nature's capacity to adapt to xenobiotic compounds. These microbes harbor the genetic and enzymatic machinery necessary to initiate the degradation process.

Numerous bacterial strains capable of degrading 2,2-dichloropropanoate have been isolated from various environments, particularly from soil with a history of herbicide application.

Rhizobium sp. RC1: This fast-growing soil bacterium was isolated for its ability to utilize 2,2-dichloropropionate as its sole carbon and energy source. scialert.net It is notable for producing three distinct dehalogenases (DehD, DehL, and DehE), each with different substrate specificities, allowing it to degrade a range of haloalkanoic acids. scialert.net

Methylobacterium sp. HJ1: Isolated from soil, this strain can grow on 2,2-dichloropropionic acid as its only carbon source. microbiologyresearch.org It produces a non-stereospecific dehalogenase that facilitates the breakdown of the compound. microbiologyresearch.org

Bacillus megaterium BHS1: An alkalotolerant bacterium isolated from Blue Lake, Turkey, Bacillus megaterium BHS1 has demonstrated the ability to degrade 2,2-dichloropropionic acid. iium.edu.myutm.my This is significant as it suggests that bioremediation of halogenated pollutants is possible even in alkaline environments. utm.my Genomic analysis has confirmed the presence of dehalogenase genes in this strain. utm.my

Acinetobacter calcoaceticus: While the genus Acinetobacter is well-known for its widespread presence in nature and its ability to degrade a variety of organic pollutants, including xenobiotics and halogenated compounds, specific studies detailing the degradation of 2,2-dichloropropanoate by Acinetobacter calcoaceticus are not extensively documented in the available literature. scispace.com The metabolic versatility of the genus, however, suggests a potential for this capability. scispace.com

Pseudomonas plecoglossicida: Direct studies on the degradation of 2,2-dichloropropanoate by Pseudomonas plecoglossicida are limited. However, the Pseudomonas genus is renowned for its metabolic diversity and its role in the biodegradation of halogenated compounds. For instance, a novel strain of Pseudomonas fluorescence, fatsa001, has been isolated and shown to effectively use 2,2-DCP as its sole carbon source. tandfonline.com Furthermore, other species like Pseudomonas putida are well-studied for their dehalogenase activity. scialert.net This indicates a strong potential for dehalogenating capabilities within the Pseudomonas genus.

The ability of microorganisms to degrade 2,2-dichloropropanoate is highly dependent on environmental conditions and their adaptive capabilities.

Rhizobium sp. RC1: This strain can utilize both 2,2-dichloropropionate and D,L-2-chloropropionate for growth. microbiologyresearch.org The doubling time on 2,2-dichloropropionate in a liquid medium is approximately 12.4 hours. microbiologyresearch.org The dehalogenase enzymes in this bacterium are inducible, meaning their production is triggered by the presence of haloalkanoic acids. microbiologyresearch.org

Methylobacterium sp. HJ1: Growth of this bacterium is supported by 2,2-dichloropropionate and D,L-2-chloropropionate. microbiologyresearch.org The dehalogenase enzyme is induced by these substrates, as well as by 3-chloropropionate, which acts as a non-substrate inducer. microbiologyresearch.org

Bacillus megaterium BHS1: This alkalotolerant strain exhibits remarkable adaptability, thriving in alkaline conditions with a pH range of 7.0 to 14.0. utm.myub.ac.id It can grow in the presence of 2,2-DCP concentrations ranging from 20 to 60 mM. utm.myub.ac.id Optimal growth was observed at a concentration of 40 mM 2,2-DCP and a pH of 9, with a cell doubling time of 17.7 hours. utm.myub.ac.id Growth is completely inhibited at a concentration of 50 mM 2,2-DCP. utm.myub.ac.id

Pseudomonas sp.: A novel strain, Pseudomonas fluorescence fatsa001, demonstrated good growth in a liquid minimal medium containing 20 mM of 2,2-DCP, with a doubling time of 14.2 hours. tandfonline.com Another strain, Pseudomonas sp. S3, could not utilize 2,2-DCP as a carbon source, suggesting that the compound was not an inducer for its dehalogenase enzymes. scialert.net

Table 1: Growth Characteristics of Bacteria on 2,2-dichloropropanoate

| Bacterial Strain | Optimal Substrate Concentration | Optimal pH | Doubling Time (hours) |

|---|---|---|---|

| Rhizobium sp. RC1 | Not specified | Not specified | 12.4 |

| Bacillus megaterium BHS1 | 40 mM | 9 | 17.7 |

Dehalogenase Enzymes Catalyzing 2,2-dichloropropanoate Transformation

Dehalogenases are the key enzymes responsible for the initial attack on halogenated compounds. They catalyze the cleavage of carbon-halogen bonds, a critical step in the detoxification and subsequent metabolism of these molecules. iium.edu.my

2-Haloacid dehalogenases are a diverse group of enzymes that can be classified based on their amino acid sequence homology and their substrate specificity. Based on sequence homology, they are generally divided into Group I and Group II enzymes. frontiersin.org

Functionally, they are classified into four main types based on their stereospecificity and the configuration of the resulting product:

D-2-haloacid dehalogenase (D-DEX): Acts on D-isomers of 2-haloalkanoic acids.

L-2-haloacid dehalogenase (L-DEX): Specifically acts on L-isomers of 2-haloalkanoic acids. frontiersin.org

DL-2-haloacid dehalogenase (DL-DEX): Can act on both D- and L-isomers. researchgate.net

These enzymes are of great interest for their potential applications in bioremediation and in the synthesis of optically pure chemicals. frontiersin.org

The purification and characterization of dehalogenases are crucial for understanding their catalytic mechanisms and potential applications.

Dehalogenase from Methylobacterium sp. HJ1: A non-stereospecific dehalogenase, designated DehE, has been purified to homogeneity from this strain. microbiologyresearch.org The enzyme is a dimer with a native molecular weight of 72 kDa, composed of two 36 kDa subunits. microbiologyresearch.org The optimal pH for its activity is not specified, but it effectively dehalogenates 2,2-dichloropropionic acid with a Kₘ value of 0.25 mM. microbiologyresearch.org Its activity is inhibited by HgSO₄. microbiologyresearch.org

Dehalogenases from Rhizobium sp. RC1: This bacterium produces three dehalogenases. Cell-free extracts from 2,2-DCP-grown cells have been shown to dehalogenate a variety of 2-haloalkanoic acids, converting 2,2-DCP to pyruvate with the release of two chloride ions. microbiologyresearch.org The specific activity for this conversion was measured at 125 nmol of pyruvate formed per minute per milligram of protein. microbiologyresearch.org

Dehalogenase from Bacillus sp.: A dehalogenase from Bacillus cereus SN1, a close relative of B. megaterium, was purified. The enzyme is a dimer with a native molecular weight of 50 kDa (composed of two 25 kDa subunits). tandfonline.com It exhibits optimal activity at 30°C and pH 6. tandfonline.com For the substrate 2,2-DCP, the Kₘ value was 0.2 mM and the kcat was 1.22/sec. tandfonline.com Genomic studies of B. megaterium BHS1 have identified a putative L-haloacid dehalogenase (DehLBHS1) and molecular docking simulations indicate a preference for 2,2-DCP as a substrate. tandfonline.com

Dehalogenases from Pseudomonas sp.: Two dehalogenases, a D-specific (DehD) and an L-specific (DehL), were isolated from Pseudomonas sp. strain S3. scialert.net The DehD showed maximum activity at pH 9.5 and 35°C, while the DehL was most active at pH 7.5 and 50°C and was found to be thermostable. scialert.netscialert.net For DehD, the Kₘ for D-2-chloropropionate was 0.3 mM, and for DehL, the Kₘ for L-2-chloropropionate was 0.05 mM. scialert.net

Table 2: Biochemical Properties of Characterized Dehalogenases

| Enzyme Source | Enzyme Name | Molecular Weight (kDa) | Optimal pH | Kₘ for 2,2-DCP (mM) | Stereospecificity |

|---|---|---|---|---|---|

| Methylobacterium sp. HJ1 | DehE | 72 (dimer) | Not specified | 0.25 | Non-stereospecific |

| Rhizobium sp. RC1 | DehD, DehL, DehE | Not specified | Not specified | Not specified | D-specific, L-specific, and Dual |

| Bacillus cereus SN1 | DehSN1 | 50 (dimer) | 6 | 0.2 | Not specified |

| Pseudomonas sp. S3 | DehD | Not specified | 9.5 | Not specified for 2,2-DCP | D-specific |

The stereospecificity of dehalogenases is a key characteristic, determining which enantiomers of chiral haloalkanoic acids they can degrade. This property is also highly valuable for biotechnological applications, such as the production of chiral synthons. scialert.net

Rhizobium sp. RC1: This bacterium is a prime example of an organism with a suite of stereospecific dehalogenases. scialert.net

DehD is a D-specific dehalogenase that acts on D-2-chloropropionate but not its L-enantiomer. capes.gov.br

DehL is an L-specific dehalogenase that acts exclusively on L-isomers of 2-chloropropionate and dichloroacetate. scialert.net

DehE is a dual isomeric haloacid dehalogenase that can dehalogenate 2,2-dichloropropionate and both D,L-2-chloropropionate. scialert.net The degradation of D- or L-2-chloropropionate by these enzymes results in lactate with an inverted configuration. scialert.net

Methylobacterium sp. HJ1: The dehalogenase (DehE) from this strain is non-stereospecific, capable of hydrolyzing both D,L-2-chloropropionic acid and 2,2-dichloropropionic acid. microbiologyresearch.org

Bacillus megaterium BHS1: Genomic analysis suggests that the haloacid dehalogenase type II found in this strain might act stereospecifically on L-2-chloropropionic acid, D,L-2-chloropropionic acid, and 2,2-dichloropropionic acid. utm.my Molecular modeling of the putative L-haloacid dehalogenase (DehLBHS1) further supports its role in degrading these compounds. tandfonline.com

Pseudomonas sp.: Different species within this genus exhibit varied stereospecificity. Pseudomonas putida PP3 contains two dehalogenases that act on both D- and L-2-monochloropropionate. ub.ac.id One enzyme retains the optical configuration of the product, while the other inverts it. ub.ac.id Pseudomonas sp. strain S3 also possesses both a D-specific and an L-specific dehalogenase. scialert.net

Molecular Weight Determination and Subunit Association (e.g., monomeric vs. dimeric forms)

Dehalogenases that act on 2,2-dichloropropanoate exhibit diversity in their quaternary structures. Biochemical characterization of these enzymes, often involving techniques like gel electrophoresis, has revealed both monomeric and multimeric forms. nih.govnih.gov For instance, studies on bacterial strains isolated from polluted soils identified D,L-specific 2-haloalkanoic acid dehalogenases with different molecular weights. nih.gov

Most L-2-haloacid dehalogenases (L-DEX), which act on the L-isomer of haloalkanoic acids, typically exist as dimers, composed of two identical subunits. nih.gov However, monomeric forms have also been identified, such as the dehalogenase PH0459, as determined by its crystal structure. nih.gov The subunit association is crucial for the enzyme's stability and catalytic function. The table below summarizes the characteristics of some dehalogenases involved in haloalkanoic acid degradation.

| Enzyme Type | Subunit Association | Typical Substrate | Source Organism Example |

| L-2-haloacid dehalogenase (L-DEX) | Dimeric (mostly) | L-2-haloalkanoic acids | Rhizobium sp. RC1 |

| D,L-2-haloacid dehalogenase (D,L-DEX) | Varies | Both D- and L-2-haloalkanoic acids | Soil Bacteria |

| Dehalogenase PH0459 | Monomeric | L-2-haloalkanoic acids | Not specified |

Gene Isolation, Cloning, and Sequence Analysis of Dehalogenases

The genetic basis for 2,2-dichloropropanoate degradation has been extensively studied through the isolation, cloning, and sequencing of dehalogenase genes. tandfonline.comnih.gov For example, the dehalogenase structural gene, dcmA, was identified and sequenced from Methylobacterium sp. strain DM4. nih.gov Similarly, PCR techniques have confirmed the presence of group I dehalogenase genes in bacteria like Pseudomonas fluorescens capable of degrading 2,2-DCP. tandfonline.comresearchgate.net

Sequence analysis of these genes has revealed conserved regions and phylogenetic relationships among different dehalogenases. nih.govresearchgate.netscialert.net For instance, the deduced amino acid sequence of dichloromethane dehalogenase showed high similarity to the glutathione S-transferase supergene family, suggesting a common evolutionary origin. nih.gov Multiple sequence alignments of dehalogenases from various bacteria, such as those listed in the NCBI and UniProt databases, help in identifying conserved motifs and understanding structure-function relationships. researchgate.net This genetic information is pivotal for understanding the diversity and distribution of dehalogenation capabilities in the environment.

Active Site Identification and Mutagenesis Studies

The catalytic mechanism of hydrolytic dehalogenases typically involves a nucleophilic attack on the carbon atom bearing the halogen. utm.mymdpi.com In many 2-haloacid dehalogenases, a conserved aspartate residue in the active site acts as the nucleophile. utm.mymdpi.com This reaction proceeds via an SN2-type mechanism, forming an ester intermediate which is subsequently hydrolyzed by a water molecule, releasing the halide ion. utm.mymdpi.com

Site-directed mutagenesis is a powerful tool used to identify and confirm the roles of specific amino acid residues in the active site. mdpi.comnih.gov By substituting key residues, such as the catalytic aspartate, researchers can observe the effect on the enzyme's catalytic activity. These studies have been crucial in elucidating the reaction mechanisms. For some dehalogenases, a different mechanism exists where a water molecule, activated by a catalytic base, directly attacks the substrate's α-carbon without forming an ester intermediate. mdpi.com

Metabolic Pathways and Intermediate Products of 2,2-dichloropropanoate Biodegradation

The microbial degradation of 2,2-dichloropropanoate follows a defined metabolic pathway that converts the toxic halogenated compound into a harmless central metabolite. This process is a key component of bioremediation strategies for environments contaminated with such compounds. utm.myfrontiersin.org

Formation of Pyruvate as a Key Metabolite

The enzymatic dehalogenation of 2,2-dichloropropanoate by bacteria such as Rhizobium sp. RC1 and Methylobacterium sp. HJ1 leads directly to the formation of pyruvate. utm.myscialert.net This conversion is a critical detoxification step, as pyruvate is a non-toxic, key intermediate in central metabolism. The reaction effectively removes both chlorine atoms from the propanoate backbone. The ability of various microorganisms to utilize 2,2-DCP as a sole carbon and energy source underscores the efficiency of this metabolic conversion. tandfonline.comutm.myscialert.net

Chloride Ion Release as an Indicator of Dehalogenation

A direct and measurable consequence of 2,2-dichloropropanoate degradation is the release of chloride ions into the medium. researchgate.netcapes.gov.br The stoichiometric release of two chloride ions per molecule of 2,2-DCP degraded serves as a reliable indicator of dehalogenase activity. researchgate.net Monitoring the increase in chloride concentration over time is a common method to quantify the rate and extent of biodegradation in laboratory and field studies. researchgate.net For example, the growth of Pseudomonas fluorescens strain fatsa001 on 2,2-DCP is directly correlated with an increase in chloride ions in the growth medium. researchgate.net

Subsequent Metabolism of Degradation Products

Following the dehalogenation of 2,2-dichloropropanoate to pyruvate, this central metabolite enters the cell's primary metabolic pathways. Pyruvate can be further metabolized through the tricarboxylic acid (TCA) cycle to generate energy (ATP) and biosynthetic precursors. This allows the microorganism to use the original pollutant as a source of carbon and energy for growth and maintenance. The complete mineralization of 2,2-dichloropropanoate to carbon dioxide and water represents the final and desired outcome of the bioremediation process.

An article on the environmental transformation pathways and biochemical mechanisms of this compound cannot be generated at this time. A comprehensive search for scientific literature and data regarding the environmental fate, soil and aquatic distribution, and partitioning behavior of this compound did not yield any specific studies or detailed research findings for this particular chemical compound.

The available information focuses on related but structurally different compounds, such as the herbicide Dalapon (2,2-dichloropropionic acid). General principles regarding the influence of organic matter and sediment interactions on other pesticides have been studied, but this information is not specific to this compound and therefore cannot be used to accurately describe its environmental behavior as requested by the prompt.

Without dedicated research on this compound, any attempt to detail its environmental distribution and partitioning behavior would be speculative and not meet the required standards of scientific accuracy. Therefore, the requested article with its specific outline and data tables cannot be produced.

Advanced Oxidation Processes Aops for Dodecyl 2,2 Dichloropropanoate Remediation

Application of UV-based AOPs (e.g., UV/Chlorine, VUV/UV/Chlorine)

UV-based AOPs are a prominent subset of advanced oxidation technologies. The combination of ultraviolet (UV) irradiation with chemical oxidants like chlorine creates a potent environment for the degradation of complex organic molecules.

The UV/Chlorine process involves the photolysis of chlorine species (HOCl and OCl⁻) by UV light, which generates highly reactive radicals, including hydroxyl radicals (•OH) and chlorine radicals (Cl•). ultraaqua.comosti.gov These radicals are powerful oxidizing agents capable of breaking down recalcitrant organic compounds. osti.gov The effectiveness of the UV/Chlorine process can be influenced by factors such as pH and the concentration of the oxidant. researchgate.netresearchgate.net For instance, in the degradation of dodecylbenzyldimethylammonium chloride (DDBAC), a compound with structural similarities to dodecyl 2,2-dichloropropanoate, the pseudo-first-order rate constant increased with higher chlorine dosages. researchgate.net

The VUV/UV/Chlorine process is an enhancement of the UV/Chlorine AOP. It utilizes vacuum ultraviolet (VUV) irradiation (at 185 nm) in addition to standard UV-C (at 254 nm). The VUV photons have sufficient energy to directly photolyze water molecules, generating additional hydroxyl radicals. This combined approach can lead to a significant enhancement in the degradation of organic pollutants compared to UV/Chlorine or VUV/UV processes alone. nih.gov Studies on model organic pollutants have demonstrated a strong synergistic effect in the VUV/UV/Chlorine system, even when the VUV photon fluence is a small fraction of the total UV fluence. nih.gov

A significant advantage of combined AOPs like UV/Chlorine is the synergistic effect observed in the degradation of pollutants. This synergy means that the combined process is more effective than the sum of the individual treatments (e.g., UV photolysis alone or chlorination alone). researchgate.netresearchgate.net For example, in the degradation of DDBAC, the UV/Chlorine process demonstrated a clear synergistic effect. researchgate.net This enhanced degradation is attributed to the simultaneous action of direct photolysis and oxidation by the generated radical species. researchgate.netresearchgate.net The VUV/UV/Chlorine process exhibits an even stronger enhancement, with the synergistic mechanism being attributed to the effective use of •OH to form longer-lived secondary radicals. nih.gov

The degradation of organic compounds in UV/Chlorine based AOPs is primarily driven by the action of various radical species.

Hydroxyl Radicals (•OH): These are extremely powerful and non-selective oxidizing agents. scirp.org They react rapidly with most organic compounds through mechanisms like hydrogen abstraction and addition to double bonds. scirp.org In many UV-AOPs, •OH is the principal species responsible for pollutant degradation. researchgate.net

Chlorine Radicals (Cl•): While slightly less reactive than •OH, chlorine radicals are more selective and can be particularly effective against certain types of organic molecules, especially those with electron-rich moieties. osti.gov

Radical quenching studies are often employed to determine the relative contribution of different radical species to the degradation process. For instance, in the UV/Chlorine degradation of DDBAC, radical species oxidation accounted for 51.6% of the degradation, with the remaining 48.4% attributed to direct UV photolysis. researchgate.netresearchgate.net In other systems, the contribution of different radicals can vary. For example, in the UV/Persulfate degradation of DDBAC, sulfate (B86663) radicals (SO₄•⁻) were found to be the dominant species. researchgate.net

| Radical Species | Typical Role in AOPs | Example Contribution in DDBAC Degradation (UV/Chlorine) |

| Hydroxyl Radical (•OH) | Primary, non-selective oxidant | A key contributor to the 51.6% degradation by radical species |

| Chlorine Radical (Cl•) | Selective oxidant, effective for electron-rich compounds | A key contributor to the 51.6% degradation by radical species |

| Dichloride Radical Anion (Cl₂•⁻) | Secondary radical, contributes to overall oxidation | Formation is possible in the presence of chloride ions |

Note: The data in the table is based on studies of DDBAC and general AOP principles, as specific data for this compound is not available.

Other Advanced Oxidative Techniques (e.g., Electrochemical, Photocatalytic)

Besides UV-based AOPs, other advanced oxidative techniques are being explored for the remediation of persistent organic pollutants.

Electrochemical Advanced Oxidation Processes (EAOPs): These methods utilize electrochemical cells to generate hydroxyl radicals and other oxidants. osti.gov A common approach involves the use of high-performance electrodes, such as boron-doped diamond (BDD) anodes, which can efficiently generate •OH from water oxidation. scribd.com EAOPs offer advantages such as not requiring the addition of chemical reagents and being able to operate under ambient conditions. scribd.com The degradation efficiency in EAOPs is often dependent on factors like current density, pH, and temperature. scribd.com

Photocatalytic Oxidation: This process typically involves a semiconductor photocatalyst, most commonly titanium dioxide (TiO₂), which, when irradiated with UV light, generates electron-hole pairs. researchgate.netresearchgate.net These charge carriers can then react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species, which in turn degrade organic pollutants. researchgate.net The efficiency of photocatalytic degradation can be influenced by the properties of the catalyst, the presence of other ions, and the pH of the solution. researchgate.net For some pollutants, the combination of a photocatalyst with an oxidant like H₂O₂ or persulfate can enhance degradation rates. researchgate.net

Identification and Analysis of Transformation Products in AOPs

A critical aspect of evaluating AOPs is the identification and analysis of the transformation products (TPs) formed during the degradation of the parent compound. Complete mineralization to CO₂, water, and inorganic salts is the ideal outcome, but often, a series of intermediate organic compounds are formed. kirj.ee Some of these intermediates may be as or even more toxic than the original pollutant. kirj.ee

Advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are commonly used to identify and quantify these TPs. researchgate.netresearchgate.net In the UV/Chlorine treatment of DDBAC, for example, identified intermediates suggested that the degradation pathways included the cleavage of the benzyl-nitrogen bond and hydrogen abstraction from the alkyl chain. researchgate.net Furthermore, the formation of chlorinated byproducts such as trichloromethane (TCM), chloral (B1216628) hydrate, and various dichloropropanones and dichloropropionitriles have been observed. researchgate.netresearchgate.net The concentration of these byproducts can vary over the course of the treatment, often increasing initially and then decreasing with extended treatment time as they are further degraded. researchgate.netresearchgate.net

Advanced Analytical and Spectroscopic Characterization of Dodecyl 2,2 Dichloropropanoate

Mass Spectrometry for Structural Elucidation

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a powerful tool for the structural elucidation of Dodecyl 2,2-dichloropropanoate. gavinpublishers.com It provides information on the molecular weight and the fragmentation pattern, which acts as a molecular fingerprint.

Electron ionization (EI) is a common ionization technique used in GC-MS. In EI, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation of this compound under EI would be expected to follow patterns characteristic of long-chain esters and chlorinated compounds.

Key fragmentation pathways would likely include:

Cleavage of the ester bond: Loss of the dodecyloxy group (-OC₁₂H₂₅) or the dodecyl group (-C₁₂H₂₅).

McLafferty rearrangement: If sterically feasible, this could lead to the loss of dodecene (C₁₂H₂₄).

Fragmentation of the dodecyl chain: A series of losses of CₙH₂ₙ₊₁ fragments, leading to characteristic clusters of peaks separated by 14 Da (CH₂).

Loss of chlorine: Cleavage of one or both chlorine atoms from the dichloropropionyl moiety. The presence of two chlorine atoms will result in a characteristic isotopic pattern for chlorine-containing fragments (e.g., M, M+2, M+4 peaks).

The mass spectrum of this compound would be used for its identification. The molecular ion peak, if observed, would appear at an m/z corresponding to its molecular weight (310.15 g/mol for C₁₅H₂₈Cl₂O₂), with the characteristic isotopic pattern for two chlorine atoms. chemsrc.com

Derivatives of the compound, if present, could also be identified. For example, a potential derivative could be a monochlorinated version of the molecule. The mass spectrum would show a different molecular ion and fragmentation pattern corresponding to the loss of one chlorine atom.

Table 3: Predicted Key Mass Fragments for this compound (EI-MS)

| m/z (relative abundance) | Proposed Fragment Ion |

| 310/312/314 | [M]⁺˙, [C₁₅H₂₈Cl₂O₂]⁺˙ (Molecular ion with isotopic pattern) |

| 275 | [M - Cl]⁺ |

| 142/144/146 | [C₃H₃Cl₂O]⁺ (Dichloropropionyl cation) |

| 169 | [C₁₂H₂₅]⁺ (Dodecyl cation) |

| 84 | [C₆H₁₂]⁺ (From fragmentation of the dodecyl chain) |

| 57 | [C₄H₉]⁺ (tert-Butyl cation, a common fragment) |

This table contains predicted mass fragments based on the structure of this compound and known fragmentation patterns of similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule. libretexts.orglibretexts.org

In the ¹H NMR spectrum, the protons of the dodecyl chain would appear as a series of signals in the upfield region (typically 0.8-1.7 ppm). The triplet at around 0.8-0.9 ppm would correspond to the terminal methyl group (-CH₃). The methylene (B1212753) group adjacent to the ester oxygen (-O-CH₂-) would be deshielded and appear as a triplet around 4.1-4.3 ppm. orgchemboulder.com The methine proton of the dichloropropionyl group (-CCl₂-CH-) is expected to be a singlet (or a very closely coupled multiplet) in the downfield region, likely around 4.5-5.0 ppm, due to the deshielding effect of the two chlorine atoms and the carbonyl group. The methyl group of the dichloropropionyl moiety (-CCl₂-CH(CH₃)-) would appear as a doublet around 1.8-2.2 ppm.

In the ¹³C NMR spectrum, the carbonyl carbon of the ester would be found in the downfield region, typically around 165-175 ppm. libretexts.org The carbon atom bearing the two chlorine atoms (-CCl₂-) would also be significantly deshielded, appearing in the range of 80-95 ppm. The carbons of the dodecyl chain would give a series of signals between approximately 14 and 32 ppm, with the carbon attached to the ester oxygen (-O-CH₂-) appearing around 65-70 ppm. libretexts.org

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Dodecyl Chain | ||

| -CH₃ (terminal) | ~0.88 (t) | ~14.1 |

| -(CH₂)₉- | ~1.26 (m) | ~22.7 - 31.9 |

| -O-CH₂-CH₂- | ~1.65 (quint) | ~25.9 |

| -O-CH₂- | ~4.20 (t) | ~66.0 |

| Dichloropropanoate Moiety | ||

| -C(Cl)₂-CH₃ | 2.15 (s) | ~35.0 |

| -C(Cl)₂- | - | ~85.0 |

| -C=O | - | ~168.0 |

This table presents predicted NMR chemical shifts based on known values for similar structural motifs. Actual values may vary depending on the solvent and other experimental conditions. (t = triplet, quint = quintet, m = multiplet, s = singlet)

¹H NMR Applications

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum provides characteristic signals corresponding to the different types of protons in the dodecyl chain and the dichloropropanoate moiety.

The chemical shifts (δ) in a ¹H NMR spectrum are indicative of the electronic environment of the protons. In this compound, the protons of the long dodecyl chain would appear as a series of signals in the upfield region of the spectrum, typically between 0.8 and 1.7 ppm. The terminal methyl (CH₃) group of the dodecyl chain would exhibit a triplet at the highest field, around 0.8-0.9 ppm. The numerous methylene (CH₂) groups along the chain would produce a complex multiplet or a broad signal around 1.2-1.4 ppm. The methylene group adjacent to the ester oxygen (-O-CH₂-) would be deshielded and thus appear as a triplet at a lower field, typically in the range of 4.1-4.3 ppm.

The proton attached to the carbon bearing the two chlorine atoms in the 2,2-dichloropropanoate group is absent. However, the methyl group in this moiety would produce a distinct singlet in the downfield region, typically around 2.1-2.2 ppm, due to the electron-withdrawing effect of the adjacent dichlorinated carbon and the carbonyl group.

Quantitative ¹H NMR (qNMR) can be employed for the precise determination of the purity of this compound by integrating the signals of the analyte against a certified internal standard. researchgate.netresearchgate.net This technique offers high accuracy and precision in quantitative analysis. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ (dodecyl) | ~0.8-0.9 | Triplet |

| -(CH₂)₁₀- | ~1.2-1.4 | Multiplet |

| -O-CH₂- | ~4.1-4.3 | Triplet |

| -C(Cl)₂-CH₃ | ~2.1-2.2 | Singlet |

Note: The exact chemical shifts can vary depending on the solvent used and the specific spectrometer frequency. universite-paris-saclay.fr

¹³C NMR Applications

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, each unique carbon atom will give rise to a distinct signal.

The carbonyl carbon of the ester group is highly deshielded and will appear at the lowest field, typically in the range of 165-175 ppm. The carbon atom bonded to the two chlorine atoms (-C(Cl)₂-) will also be significantly downfield, expected to be in the region of 80-90 ppm. The carbon of the methyl group attached to the dichlorinated carbon will appear at a higher field, around 30-40 ppm.

The carbon atoms of the dodecyl chain will produce a series of signals in the upfield region. The terminal methyl carbon will be the most shielded, appearing around 14 ppm. The methylene carbons of the chain will resonate in the range of 22-35 ppm, with the carbon adjacent to the ester oxygen (-O-CH₂-) being more deshielded and appearing around 65-70 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (ester) | ~165-175 |

| -C(Cl)₂- | ~80-90 |

| -C(Cl)₂-CH₃ | ~30-40 |

| -O-CH₂- | ~65-70 |

| -(CH₂)₁₀- | ~22-35 |

| CH₃ (dodecyl) | ~14 |

Note: These are approximate values and can be influenced by the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that are highly effective for identifying the functional groups present in a molecule. google.com For this compound, these techniques can confirm the presence of the ester group and the carbon-chlorine bonds.

In the IR spectrum, a strong absorption band corresponding to the C=O stretching vibration of the ester group is expected to appear in the region of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester will likely produce two bands, one for the C-O-C asymmetric stretch around 1250-1150 cm⁻¹ and another for the symmetric stretch around 1100-1000 cm⁻¹. The C-Cl stretching vibrations typically appear in the fingerprint region, between 800 and 600 cm⁻¹, and may be complex due to the presence of two chlorine atoms on the same carbon. The C-H stretching vibrations of the alkyl chain will be observed around 2850-2960 cm⁻¹, and the corresponding bending vibrations will appear around 1465 cm⁻¹ and 1375 cm⁻¹. The use of in-situ infrared spectroscopy can be valuable for studying the thermal stability and degradation mechanisms of such compounds. researchgate.net

Raman spectroscopy provides complementary information. While the C=O stretch is also observable in the Raman spectrum, it is often weaker than in the IR spectrum. Conversely, the C-Cl and C-C backbone vibrations of the alkyl chain often give rise to strong and well-defined Raman signals. smf.mx Surface-enhanced Raman spectroscopy (SERS) could potentially be used for trace analysis of this compound. google.com

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C=O (ester) | Stretching | 1735-1750 (Strong in IR) |

| C-O (ester) | Asymmetric Stretching | 1250-1150 (Strong in IR) |

| C-O (ester) | Symmetric Stretching | 1100-1000 (Strong in IR) |

| C-Cl | Stretching | 800-600 (Medium to Strong in IR/Raman) |

| C-H (alkyl) | Stretching | 2850-2960 (Strong in IR/Raman) |

| C-H (alkyl) | Bending | ~1465, ~1375 (Medium in IR) |

Spectrophotometric Assays in Enzymatic and Degradation Studies

Spectrophotometric assays are widely used to monitor the progress of chemical and enzymatic reactions by measuring the change in absorbance of a solution. researchgate.netmdpi.com In the context of this compound, these assays can be employed to study its hydrolysis, either chemically or through enzymatic catalysis.

For instance, the hydrolysis of the ester bond in this compound leads to the formation of dodecanol (B89629) and 2,2-dichloropropanoic acid. While these products themselves may not have a strong chromophore for easy UV-Vis detection, coupled enzyme assays can be utilized. researchgate.net Alternatively, the change in pH resulting from the formation of the acidic product can be monitored using a pH indicator, where the color change is quantified spectrophotometrically.

In enzymatic degradation studies, haloacid dehalogenases are a class of enzymes that catalyze the cleavage of carbon-halogen bonds. nih.govasm.org The activity of such enzymes on this compound could be monitored by measuring the release of chloride ions. Various spectrophotometric methods exist for the quantification of chloride ions.

Furthermore, if the degradation of this compound is studied in the context of bioplastics or other polymeric materials, spectrophotometric assays can quantify the breakdown of the material by measuring changes in turbidity (A610) or by using specific dyes that bind to the degradation products. mdpi.com The development of novel spectrophotometric assays, for example, for silyl (B83357) ether hydrolysis, demonstrates the adaptability of this technique for various hydrolytic reactions. mdpi.com The kinetics of such reactions, including the determination of Michaelis-Menten parameters, can be effectively studied using spectrophotometry. researchgate.net

Computational Chemistry and Molecular Modeling of Dodecyl 2,2 Dichloropropanoate Systems

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations are fundamental to understanding the electronic structure of molecules and the energetic pathways of chemical reactions. For Dodecyl 2,2-dichloropropanoate, these methods can elucidate the mechanisms of its synthesis and degradation, such as hydrolysis.

Ab initio and Density Functional Theory (DFT) are two major classes of quantum chemical methods. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT methods calculate the electronic structure of a molecule based on its electron density, offering a good balance between accuracy and computational cost.

While specific ab initio or DFT studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles of these methods can be applied to predict its reactivity. For instance, DFT could be used to model the hydrolysis of the ester bond. Such a study would involve calculating the geometries and energies of the reactants, transition states, and products. The reaction of a water molecule with the carbonyl carbon of the ester would be a key focus, likely proceeding through a tetrahedral intermediate. The presence of two chlorine atoms on the adjacent carbon would significantly influence the electrophilicity of the carbonyl carbon and the stability of any intermediates or transition states.

DFT calculations can also be employed to investigate other potential reactions, such as nucleophilic substitution of the chlorine atoms, although these are generally less reactive than the ester group under typical conditions. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, cc-pVTZ) would be crucial for obtaining accurate results.

Quantum chemical calculations can provide quantitative predictions of molecular properties that are directly related to reactivity and stability. For this compound, properties such as the distribution of electrostatic potential, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and atomic charges can be calculated.

The electrostatic potential map would likely show a region of high positive potential around the carbonyl carbon, indicating its susceptibility to nucleophilic attack. The LUMO is expected to be localized on the ester group, further supporting its role as the primary site for reactions like hydrolysis. The stability of the molecule can be assessed by its total electronic energy and by calculating the activation barriers for potential decomposition pathways. For example, a high activation energy for hydrolysis would suggest greater stability in aqueous environments.

Molecular Dynamics Simulations for Solvation and Interaction Studies

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of processes that occur over time, such as solvation and intermolecular interactions. These simulations solve Newton's equations of motion for a system of atoms and molecules, governed by a force field that describes the potential energy of the system.

The behavior of this compound is expected to be highly dependent on the solvent environment due to its amphiphilic nature. In aqueous solutions, the long dodecyl tail is hydrophobic, while the dichloropropanoate headgroup is more polar. MD simulations can model the aggregation behavior of this molecule, such as the formation of micelles above a critical concentration. In such simulations, the dodecyl chains would likely form a hydrophobic core, with the ester headgroups exposed to the aqueous phase. acs.org

In organic solvents, the molecule would adopt a more extended conformation. MD simulations can be used to calculate various properties related to solvation, such as the radial distribution functions between solvent molecules and different parts of the solute, and the free energy of solvation. These simulations would help in understanding how the solvent structure is perturbed by the presence of this compound and how the solvent, in turn, affects the conformation and dynamics of the molecule. For instance, simulations in mixed solvents, such as water-alcohol mixtures, could reveal preferential solvation of either the hydrophobic tail or the polar headgroup. researchgate.netresearchgate.net

The interactions of this compound with biomolecules are of significant interest for understanding its potential biological activity and environmental fate. MD simulations can be used to model the interaction of this molecule with lipid bilayers, proteins, and DNA.

When interacting with a lipid bilayer, the dodecyl tail would likely insert into the hydrophobic core of the membrane, while the polar headgroup would reside near the lipid headgroups at the water-membrane interface. This insertion could potentially disrupt the structure and function of the cell membrane. MD simulations can provide detailed information about the orientation and dynamics of this compound within the bilayer and its effect on membrane properties such as thickness and fluidity.

Interactions with proteins could involve the binding of the dodecyl chain to hydrophobic pockets on the protein surface or the binding of the ester group to polar or charged residues. These interactions could lead to changes in the protein's conformation and potentially inhibit its function.

Enzyme-Substrate Docking and Binding Affinity Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to predict how a small molecule (ligand) binds to a protein's active site.

While there are no specific docking studies reported for this compound, studies on the related compound 2,2-dichloropropionate (the acid form without the dodecyl chain) and its interaction with dehalogenase enzymes provide valuable insights. researchgate.netnih.gov Dehalogenases are enzymes that catalyze the cleavage of carbon-halogen bonds.

A study on the dehalogenase DehLBHS1 showed a preference for 2,2-dichloropropionate (2,2DCP) over other substrates. researchgate.net Molecular docking simulations revealed that 2,2DCP forms hydrogen bonds with key amino acid residues in the active site, such as Arg40. researchgate.net Molecular dynamics simulations and MM-PBSA calculations further supported a strong binding affinity. researchgate.net

To investigate this, docking and MD simulation studies of this compound with a dehalogenase would be necessary. Such studies would provide predictions of the binding mode, the key interacting residues, and an estimation of the binding free energy.

Table 1: Molecular Docking and Dynamics Data for Dehalogenase DehLBHS1 with 2,2-dichloropropionate (2,2DCP)

| Parameter | Value | Reference |

| Non-simulated Docking | ||

| Minimum Energy | -2.5 kJ/mol | researchgate.net |

| Hydrogen Bonds | 1 (with Arg40) | researchgate.net |

| Simulated Docking | ||

| Minimum Energy | -4.3 kJ/mol | researchgate.net |

| Hydrogen Bonds | 4 (with Arg40, Asn176, Asp9, Tyr11) | researchgate.net |

| MM-PBSA Binding Energy | ||

| DehLBHS1-2,2-DCP Complex | -21.363 ± 1.26 kcal/mol | researchgate.net |

This table summarizes the computational findings for the interaction of the structurally related 2,2-dichloropropionate with a dehalogenase enzyme, providing a basis for hypothesizing the potential interactions of this compound with similar enzymes. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the physicochemical properties and environmental fate of chemicals based on their molecular structure. ecetoc.orgtandfonline.com These models are particularly valuable for assessing chemicals for which limited experimental data exist, offering a cost-effective and rapid method for screening and prioritization. ecetoc.orgljmu.ac.uk For this compound, while specific QSAR models are not extensively documented in public literature, its environmental behavior can be inferred from models developed for analogous compounds, such as other long-chain esters and halogenated organic molecules. ljmu.ac.ukresearchgate.net

The central tenet of QSAR is that a molecule's structure dictates its properties and activities. tandfonline.com Predictions are made using mathematical equations that correlate structural or physicochemical "descriptors" with a specific environmental endpoint. ecetoc.orgtandfonline.com For a molecule like this compound, key descriptors would include its hydrophobicity (log Kow), molecular weight, and electronic properties influenced by the two chlorine atoms. tandfonline.com

Key Predicted Environmental Properties:

Biodegradation: The rate of biodegradation is a critical factor in a chemical's persistence. QSAR models for esters often show that increasing the length of the alkyl chain can decrease the rate of ready biodegradability. researchgate.net Furthermore, the presence of halogen substituents, such as the chlorine atoms in this compound, can retard biodegradation, potentially increasing its environmental persistence. researchgate.net

Bioaccumulation: This refers to the accumulation of a substance in living organisms. The bioconcentration factor (BCF) is a common endpoint predicted by QSAR models. ljmu.ac.uk Bioaccumulation is strongly correlated with the octanol-water partition coefficient (Kow). For highly hydrophobic substances (those with a high log Kow), the potential for bioaccumulation in the fatty tissues of organisms is considered to be higher. ljmu.ac.uk

Sorption to Soil and Sediment: Hydrophobic organic chemicals tend to adsorb to organic matter in soil and sediment, which affects their mobility and bioavailability. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is the relevant parameter, which is often predicted from Kow using QSAR equations. Given the long dodecyl chain, this compound is expected to have a high Kow and therefore a strong tendency to bind to soil and sediment.

Hydrolysis: As an ester, this compound can undergo hydrolysis, breaking down into dodecanol (B89629) and 2,2-dichloropropanoic acid. The rate of this abiotic degradation process can be estimated using QSAR models, which often take into account electronic effects of substituent groups.

The table below summarizes common molecular descriptors used in environmental QSAR modeling and their relevance to this compound.

| Descriptor Category | Specific Descriptor | Relevance to Environmental Fate Prediction |

| Physicochemical | Log Kow (Octanol-Water Partition Coefficient) | Predicts bioaccumulation potential and sorption to soil/sediment. ljmu.ac.ukwiley.com |

| Constitutional | Molecular Weight (MW) | Influences transport properties and can be correlated with various endpoints. tandfonline.com |

| Topological | Connectivity Indices | Describe molecular branching and shape, affecting interactions with biological systems. tandfonline.com |

| Quantum-Chemical | EHOMO / ELUMO | Energies of the highest occupied and lowest unoccupied molecular orbitals; relate to chemical reactivity and degradation potential. tandfonline.com |

| Quantum-Chemical | Dipole Moment (μ) | Indicates molecular polarity, which influences water solubility and partitioning behavior. tandfonline.com |

| Geometric | Molecular Surface Area | Relates to the molecule's interaction potential with its environment and biological membranes. tandfonline.com |

The following table illustrates the general influence of key structural features of esters on their environmental properties, based on QSAR principles and studies of analogous compounds.

| Structural Feature | Influence on Environmental Property |

| Long Alkyl Chain (e.g., Dodecyl) | Increases hydrophobicity (Log Kow), leading to higher bioaccumulation potential and stronger sorption to soil organic matter. researchgate.net |

| Ester Functional Group | Site for potential abiotic degradation via hydrolysis. |

| Halogen Substituents (e.g., Dichloro-) | Can increase resistance to biodegradation, leading to greater environmental persistence. researchgate.net |

Multiscale Modeling in Related Macromolecular Systems (e.g., polymer synthesis where propionates are used as initiators or chain transfer agents)

While this compound itself is not a common monomer, its structural features are highly relevant to the field of polymer synthesis, specifically in controlled radical polymerization (CRP) techniques. cmu.edu Propionate derivatives, particularly α-haloesters like ethyl 2-bromopropionate, are widely used as initiators in Atom Transfer Radical Polymerization (ATRP), one of the most robust CRP methods. cmu.edu ATRP allows for the synthesis of polymers with precisely controlled molecular weights, low polydispersity, and complex architectures. acs.orgcmu.edu The initiator is a crucial component, as its structure determines the end-groups of the polymer chains and controls the number of growing chains. cmu.edu